tert-butyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate
Overview
Description
“tert-butyl [(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate” is a compound with the CAS Number: 347185-68-6 . It has a molecular weight of 215.29 . It is also known as CB30865 and is classified as a prodrug.
Molecular Structure Analysis
The linear formula of this compound is C11H21NO3 . For more detailed structural information, you may need to refer to a specialized database or resource.Physical and Chemical Properties Analysis
This compound is a white solid . It should be stored at room temperature .Scientific Research Applications
Enantioselective Synthesis of Carbocyclic Analogues
The title compound is a critical intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure confirms the specific substitution pattern of the cyclopentane ring, mirroring that found in β-2-deoxyribosylamine, underscoring its importance in synthesizing nucleotide analogues (Ober et al., 2004).
Trace Level Genotoxic Impurity Characterization
A novel, selective, and sensitive method has been developed and validated for characterizing tert-butyl ((1S, 3R)-3-acetylcyclopentyl) Carbamate and tert-butyl (1S, 3R)-3-hydroxycyclopentyl) Carbamate genotoxic impurities in Bictegravir sodium, an active pharmaceutical ingredient. This method, validated according to ICH guidelines, demonstrates high accuracy and capability in detecting and estimating these impurities at trace levels (Puppala et al., 2022).
Synthesis of Spirocyclopropanated Analogues
The compound has been used to convert into spirocyclopropanated analogues of the insecticide Thiacloprid and Imidacloprid, showcasing its utility in developing novel insecticidal compounds. The synthesis involves a key cocyclization step, demonstrating the compound's versatility as an intermediate in organic synthesis (Brackmann et al., 2005).
Role in Organic Synthesis Building Blocks
tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, easily prepared from aldehydes and tert-butyl N-hydroxycarbamate, act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. This highlights the use of tert-butyl carbamates as building blocks in organic synthesis, offering a pathway to diverse chemical transformations (Guinchard et al., 2005).
Mechanism of Action
As this compound is classified as a prodrug, it is likely to undergo metabolic conversion in the body to produce its active form. The specific mechanism of action is not provided in the available resources.
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-5-4-8(6-9)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZBOERLWPQMCJ-DTWKUNHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167081-31-4 | |
Record name | rac-tert-butyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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